Ethyl 3-(3-fluorophenoxy)propanoate is an organic compound classified as an ester, characterized by the presence of a fluorophenoxy group. Its molecular formula is , and it has a molecular weight of approximately 222.23 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, serving as an intermediate for more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
Ethyl 3-(3-fluorophenoxy)propanoate can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information about its properties and synthesis routes. It falls under the category of aromatic esters, which are known for their distinctive chemical reactivity due to the presence of aromatic rings.
The synthesis of ethyl 3-(3-fluorophenoxy)propanoate typically involves several steps:
Ethyl 3-(3-fluorophenoxy)propanoate features a propanoate group attached to a phenoxy group that contains a fluorine substituent. The structural formula can be represented as follows:
InChI=1S/C12H13F O3/c1-2-15-12(14)8-10(13)7-4-5-9(11)6-3-8;
CC(=O)OC1=CC(=C(C=C1)F)C(C)C(=O)O
These identifiers provide insight into the compound's structure, aiding in computational modeling and database searches.
Ethyl 3-(3-fluorophenoxy)propanoate can undergo various chemical transformations:
The mechanism of action for ethyl 3-(3-fluorophenoxy)propanoate primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity, potentially modulating various biochemical pathways. This property makes it valuable in drug design and development.
Ethyl 3-(3-fluorophenoxy)propanoate has several scientific uses:
This compound exemplifies the versatility of aromatic esters in organic synthesis and their relevance in medicinal chemistry, showcasing their importance in advancing scientific research and industrial applications.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5